8-(1-azepanylmethyl)-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
The compound 8-(1-azepanylmethyl)-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a chromenone derivative characterized by a 4-chlorophenyl group at position 3, a trifluoromethyl group at position 2, and an azepanylmethyl substituent at position 6. Its molecular formula is C23H21ClF3NO3, with a molar mass of approximately 463.87 g/mol (calculated from analogous structures in and ).
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3NO3/c24-15-7-5-14(6-8-15)19-20(30)16-9-10-18(29)17(13-28-11-3-1-2-4-12-28)21(16)31-22(19)23(25,26)27/h5-10,29H,1-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCBYRCYOYLPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(1-azepanylmethyl)-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a derivative of chromenone, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C22H23ClF3NO3
- CAS Number : 292170-06-0
- Molecular Weight : 427.87 g/mol
The presence of the azepane ring, trifluoromethyl group, and hydroxyl functionalities contributes to its unique pharmacological profile.
Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The hydroxyl groups in the structure are believed to scavenge free radicals, thereby protecting cells from oxidative damage. A study demonstrated that similar compounds reduced lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress-related diseases .
Anticancer Properties
Several studies have explored the anticancer potential of chromenone derivatives. The compound was tested against various cancer cell lines, showing notable cytotoxic effects. For instance, it was found to inhibit cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values in the micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The antimicrobial activity of this class of compounds has also been investigated. Preliminary results indicated that the compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit specific enzymes linked to disease progression. For example, it was found to inhibit certain kinases involved in cancer cell signaling pathways, which could be beneficial in developing targeted cancer therapies .
Neuroprotective Effects
Emerging research suggests that chromenone derivatives may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function, potentially through modulation of neuroinflammatory pathways .
Case Study 1: Cytotoxicity Assessment
A study conducted by Mohtat et al. (2013) evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines. The results showed that the compound significantly inhibited cell growth in a dose-dependent manner, with enhanced effects observed when combined with other chemotherapeutic agents .
Case Study 2: Antioxidant Efficacy
In another investigation, a series of chromenone derivatives were tested for their antioxidant capabilities using DPPH and ABTS assays. The compound demonstrated superior radical-scavenging activity compared to standard antioxidants like ascorbic acid, indicating its potential for use in formulations aimed at reducing oxidative stress .
Scientific Research Applications
Anticoagulant Activity
Research indicates that compounds similar to 8-(1-azepanylmethyl)-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one exhibit potential as Factor IXa inhibitors. These inhibitors are crucial in the development of anticoagulant therapies aimed at treating thrombosis and other clotting disorders. The ability to modulate the coagulation cascade makes this compound a valuable candidate for further investigation in anticoagulation therapy .
Anticancer Properties
Preliminary studies suggest that derivatives of chromenones possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Compounds with similar structures have been shown to inhibit tumor growth in various cancer models, indicating that 8-(1-azepanylmethyl)-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one may also exhibit such effects .
Neuroprotective Effects
The neuroprotective potential of chromenone derivatives has been explored, particularly in models of neurodegenerative diseases. Compounds with similar functionalities have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also offer neuroprotective benefits .
Case Studies
-
Anticoagulant Efficacy:
- A study evaluated the anticoagulant properties of several chromenone derivatives, including 8-(1-azepanylmethyl)-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one. The results indicated significant inhibition of Factor IXa activity, supporting its potential as a therapeutic agent for thrombotic conditions .
- Anticancer Activity:
- Neuroprotection:
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl (-OH) and azepanylmethyl groups are key sites for substitution.
Hydroxyl Group Reactivity :
-
Esterification : The phenolic -OH at position 7 can undergo esterification with acyl chlorides or anhydrides under basic conditions. For example, reaction with acetic anhydride in pyridine yields acetylated derivatives, a common protection strategy in chromone synthesis .
-
Alkylation : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) forms ether derivatives .
Azepanylmethyl Group Reactivity :
-
The azepane ring may undergo ring-opening reactions under acidic or reductive conditions. For instance, treatment with HCl could lead to cleavage of the azepane moiety, forming secondary amines .
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl and chromen-4-one aromatic systems are susceptible to EAS.
Chlorophenyl Ring :
-
Nitration : Nitration using HNO₃/H₂SO₄ introduces nitro groups at the meta or para positions relative to the chlorine substituent .
-
Halogenation : Bromination (Br₂/FeBr₃) or iodination (I₂/HNO₃) can occur under standard halogenation conditions .
Chromen-4-One Core :
-
The electron-deficient nature of the chromone ring facilitates electrophilic attack at positions 5 or 6. For example, sulfonation or Friedel-Crafts alkylation may occur under strongly acidic conditions .
Redox Reactions
Oxidation :
-
The hydroxyl group at position 7 can be oxidized to a ketone using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄), though steric hindrance from the trifluoromethyl group may limit reactivity .
-
The azepane ring is resistant to oxidation under mild conditions but may degrade under prolonged exposure to peroxides .
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the chromen-4-one carbonyl to a secondary alcohol, forming dihydrochromen-4-ol derivatives .
-
The trifluoromethyl group is generally inert to reduction, preserving its electron-withdrawing properties .
Cross-Coupling Reactions
The 4-chlorophenyl group may participate in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine derivatives |
Complexation and Chelation
The hydroxyl and ketone groups enable metal coordination:
-
Fe³⁺/Al³⁺ Chelation : Forms stable complexes in aqueous solutions, detectable via UV-Vis spectroscopy .
-
Biological Targets : Molecular docking studies suggest interactions with HER2 and peroxiredoxin proteins, indicating potential pharmacological activity .
Degradation Pathways
-
Hydrolysis : Acidic hydrolysis cleaves the chromone ring, yielding substituted benzoic acid derivatives.
-
Photodegradation : UV exposure may induce radical-mediated decomposition of the azepane or chlorophenyl groups .
Data Sources and Validation
Comparison with Similar Compounds
Structural Comparison with Similar Chromenone Derivatives
Key Structural Differences
The compound’s structural uniqueness lies in its combination of substituents:
- 4-Chlorophenyl at position 3 : Enhances lipophilicity and may influence π-π stacking interactions.
- Azepanylmethyl at position 8 : Introduces a seven-membered amine ring, which could affect solubility and binding kinetics.
Comparative Data Table
Physicochemical Properties
- Lipophilicity: The 4-chlorophenyl and trifluoromethyl groups increase logP compared to non-halogenated analogs (e.g., the phenyl derivative in ).
- Acidity: The 7-hydroxy group’s pKa is influenced by adjacent substituents; the electron-withdrawing CF3 group may lower pKa compared to non-fluorinated analogs .
Preparation Methods
Condensation of 2-Hydroxyacetophenone with Trifluoroacetic Anhydride
The core synthesis begins with the cyclocondensation of 2-hydroxyacetophenone and trifluoroacetic anhydride (TFAA) in the presence of pyridine. Pyridine acts as both a catalyst and acid scavenger, facilitating the formation of the chromone ring.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Hydroxyacetophenone | 1.0 eq | Starting material |
| TFAA | 1.2 eq | Cyclizing agent |
| Pyridine | 2.0 eq | Catalyst |
| Temperature | 120°C | Reaction control |
| Time | 4 hours | Completion marker |
After quenching with 1 M HCl, the crude product is purified via column chromatography (5% ethyl acetate/hexane) to yield 2-(trifluoromethyl)-4H-chromen-4-one (1) in 89–92% purity.
Spectroscopic Validation
-
FT-IR : Strong absorption at 1,675 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C–O–C), and 1,150–1,100 cm⁻¹ (C–F).
-
¹H NMR (CDCl₃) : Singlet at δ 6.45 ppm (H-3), multiplet at δ 7.50–8.10 ppm (aromatic protons).
Functionalization at Position 3: Introduction of 4-Chlorophenyl Group
The 3-position is functionalized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. The former is preferred for its compatibility with electron-deficient chromones.
Friedel-Crafts Alkylation with 4-Chlorobenzyl Chloride
A mixture of 2-(trifluoromethyl)-4H-chromen-4-one (1), 4-chlorobenzyl chloride (1.5 eq), and AlCl₃ (2.0 eq) in dichloromethane is stirred at 0°C for 6 hours. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ activating the benzyl chloride.
Yield Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | DCM | Enhances solubility |
| Catalyst | AlCl₃ | Maximizes electrophilicity |
Purification by silica gel chromatography (20% ethyl acetate/hexane) yields 3-(4-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one (2) in 78–82% yield.
Hydroxylation at Position 7: Nitration Followed by Reduction
Nitration with Nitrating Mixture
Compound 2 is treated with a nitrating mixture (H₂SO₄:HNO₃, 3:1) at 75°C for 1 hour to introduce a nitro group at position 7. The reaction is quenched over ice, and the precipitate is filtered to isolate 7-nitro-3-(4-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one (3).
Reduction to 7-Amino Intermediate
The nitro group is reduced using SnCl₂·2H₂O in methanol at 60°C for 8 hours. The resultant 7-amino derivative (4) is subsequently hydrolyzed to the 7-hydroxy compound (5) via acidic or basic conditions:
Hydrolysis Conditions
| Reagent | Conditions | Yield |
|---|---|---|
| 6 M HCl | Reflux, 3 hours | 85% |
| 10% NaOH | 80°C, 2 hours | 88% |
Azepanylmethyl Group Introduction at Position 8
Directed Ortho-Metalation Strategy
Position 8 is functionalized via a directed metalation approach. The 7-hydroxy group acts as a directing group for lithiation at position 8.
Stepwise Protocol
-
Protection of 7-hydroxy group as TBS ether using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF.
-
Lithiation with LDA (2.0 eq) at -78°C in THF.
-
Quenching with 1-azepanylmethyl bromide (1.2 eq) to afford the alkylated product.
-
Deprotection with TBAF in THF to regenerate the 7-hydroxy group.
Reaction Metrics
| Step | Time | Yield |
|---|---|---|
| Protection | 2 h | 94% |
| Lithiation/Alkylation | 1 h | 68% |
| Deprotection | 3 h | 91% |
Analytical and Spectroscopic Characterization
Chromatographic Purity
Final purification via HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.
Structural Elucidation
-
¹H NMR (DMSO-d₆) :
-
δ 1.45–1.80 (m, 8H, azepane protons)
-
δ 3.30 (s, 2H, CH₂-azepane)
-
δ 6.90 (s, 1H, H-5)
-
δ 7.60–7.80 (m, 4H, 4-chlorophenyl)
-
-
¹³C NMR :
-
158.9 ppm (C-7, hydroxylated)
-
121.5 ppm (q, J = 275 Hz, CF₃)
-
Challenges and Mitigation Strategies
Competing Reactions at Position 5
The electron-deficient chromone core may lead to unintended substitutions at position 5. Using bulky bases (e.g., LDA) and low temperatures (-78°C) suppresses this side reaction.
Azepanylmethyl Group Stability
The seven-membered ring is prone to ring-opening under acidic conditions. Neutral pH and anhydrous solvents (THF, DCM) are critical during alkylation.
Q & A
Basic: What are the common synthetic routes for synthesizing 8-(1-azepanylmethyl)-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one?
Answer:
The compound is typically synthesized via Mannich reactions or condensation strategies involving hydroxylated chromenone precursors. For example:
- Mannich reaction : Reacting a 7-hydroxy-chromen-4-one scaffold with formaldehyde and azepane derivatives to introduce the azepanylmethyl group at the C8 position .
- Substitution reactions : The 4-chlorophenyl group is often introduced via nucleophilic aromatic substitution or Suzuki coupling. The trifluoromethyl group is typically incorporated using trifluoromethylation reagents (e.g., TMSCF₃) under catalytic conditions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product.
Key reagents : Formaldehyde, azepane, 4-chlorophenylboronic acid, and trifluoromethylation agents.
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- X-ray crystallography : Resolves 3D molecular geometry. Programs like SHELXL refine structural parameters (bond lengths, angles) and validate stereochemistry .
- Spectroscopy :
- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>98%) .
Advanced: How can researchers resolve contradictions in bioactivity data for this compound?
Answer:
Contradictions may arise from variations in assay conditions or structural analogs. Strategies include:
- Comparative assays : Test the compound alongside structurally similar derivatives (e.g., 7-hydroxy-3-(4-methoxyphenyl) analogs) under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate potency from non-specific effects.
- Computational docking : Use AutoDock or Schrödinger to predict binding interactions with targets (e.g., bacterial topoisomerases or kinases) and validate via mutagenesis .
- Metabolic stability tests : Assess if discrepancies arise from differential metabolism (e.g., CYP450 assays) .
Advanced: What strategies optimize the synthetic yield of this compound?
Answer:
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, higher yields are achieved in ethanol (80°C) vs. DMF due to reduced side reactions .
- Catalyst screening : Transition metals (e.g., Pd/C for Suzuki couplings) or organocatalysts (e.g., proline derivatives) enhance selectivity .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., chromenone ring closure) and adjust reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
